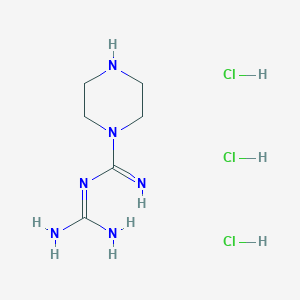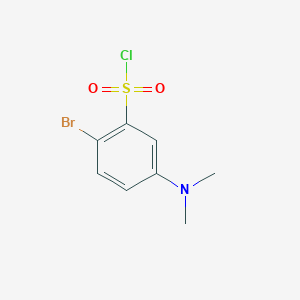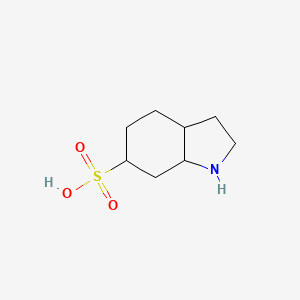![molecular formula C11H17Cl2FN2O B1378687 1-[(4-アミノ-3-フルオロフェニル)メチル]ピロリジン-3-オール二塩酸塩 CAS No. 1803582-76-4](/img/structure/B1378687.png)
1-[(4-アミノ-3-フルオロフェニル)メチル]ピロリジン-3-オール二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-amino-3-fluorophenylmethyl group and a hydroxyl group at the 3-position
科学的研究の応用
1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Amino-3-fluorophenylmethyl Group: This step often involves nucleophilic substitution reactions where a 4-amino-3-fluorobenzyl halide reacts with the pyrrolidine ring.
Hydroxylation at the 3-Position:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common solvents and reagents used in industrial settings include N,N-dimethylformamide (DMF) and sodium hydride for deprotonation steps .
化学反応の分析
Types of Reactions: 1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups .
作用機序
The mechanism of action of 1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The amino and fluorine groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pyrrolidine ring provides structural stability and influences the compound’s pharmacokinetic properties .
類似化合物との比較
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride.
Fluorophenyl Compounds: Other compounds containing the 4-amino-3-fluorophenyl group, such as 4-amino-3-fluorobenzyl alcohol, exhibit similar reactivity and applications.
Uniqueness: 1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both amino and fluorine groups enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
1-[(4-amino-3-fluorophenyl)methyl]pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.2ClH/c12-10-5-8(1-2-11(10)13)6-14-4-3-9(15)7-14;;/h1-2,5,9,15H,3-4,6-7,13H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAGSMBXCWTKIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=C(C=C2)N)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1378604.png)
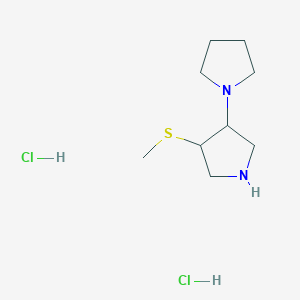

![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1378608.png)
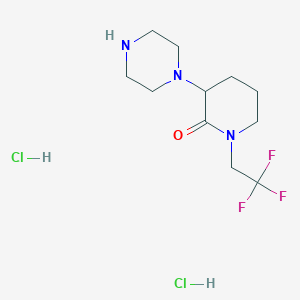
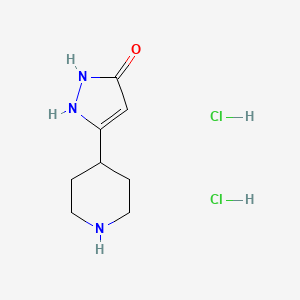

amine hydrochloride](/img/structure/B1378614.png)



